molecular formula C8H9BF3KO B13456250 Potassium (2-ethoxyphenyl)trifluoroborate

Potassium (2-ethoxyphenyl)trifluoroborate

Cat. No.: B13456250
M. Wt: 228.06 g/mol
InChI Key: AAJULHYGVUFZAK-UHFFFAOYSA-N
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Description

Potassium (2-ethoxyphenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-ethoxyphenyl)trifluoroboranuide typically involves the reaction of 2-ethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous medium. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves scalable and efficient synthetic routes. These methods ensure high yields and purity of the final product. The process generally includes the use of automated reactors and controlled reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-ethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted organotrifluoroborates. These products are valuable intermediates in various synthetic pathways .

Scientific Research Applications

Potassium (2-ethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-ethoxyphenyl)trifluoroboranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-ethoxyphenyl)trifluoroboranuide is unique due to its specific ethoxy substituent, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other organotrifluoroborates may not be as effective .

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;(2-ethoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3O.K/c1-2-13-8-6-4-3-5-7(8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1

InChI Key

AAJULHYGVUFZAK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1OCC)(F)(F)F.[K+]

Origin of Product

United States

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